

# "Methyl 4-chloro-3-hydroxybutanoate" chemical structure and IUPAC name

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## Compound of Interest

Compound Name:	Methyl 4-chloro-3-hydroxybutanoate
Cat. No.:	B076961

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## In-Depth Technical Guide: Methyl 4-chloro-3-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 4-chloro-3-hydroxybutanoate**, a key chiral building block in the synthesis of various pharmaceutical compounds. This document details its chemical structure, IUPAC name, physical properties, experimental protocols for its synthesis, and analytical methods for its characterization.

## Chemical Identity and Structure

**Methyl 4-chloro-3-hydroxybutanoate** is a functionalized ester that exists as a racemic mixture or as individual enantiomers. The stereochemistry at the C3 position is critical for its application in asymmetric synthesis.

- IUPAC Name: **methyl 4-chloro-3-hydroxybutanoate**[\[1\]](#)
- CAS Number: 10488-68-3 (for the racemic mixture)[\[1\]](#)
- Molecular Formula: C<sub>5</sub>H<sub>9</sub>ClO<sub>3</sub>[\[1\]](#)[\[2\]](#)
- SMILES: COC(=O)CC(CCl)O[\[1\]](#)

The two-dimensional chemical structure is as follows:

### 2D Structure of **Methyl 4-chloro-3-hydroxybutanoate**

## Physical and Chemical Properties

The following table summarizes the key quantitative data for **Methyl 4-chloro-3-hydroxybutanoate**.

Property	Value
Molecular Weight	152.57 g/mol <a href="#">[1]</a> <a href="#">[3]</a>
Density	1.232 g/cm <sup>3</sup> <a href="#">[3]</a>
Boiling Point	248.6 °C at 760 mmHg <a href="#">[3]</a>
Flash Point	104.2 °C <a href="#">[3]</a>
Refractive Index	1.45 <a href="#">[3]</a>
Vapor Pressure	0.00387 mmHg at 25°C <a href="#">[3]</a>

## Experimental Protocols

The asymmetric synthesis of chiral hydroxyesters is frequently accomplished using biocatalytic methods due to their high enantioselectivity and mild reaction conditions. Below is a detailed protocol for the enzymatic reduction of a precursor to the corresponding chiral product. While the protocol is generalized for the synthesis of the ethyl ester, a common analogue, the principles are directly applicable to the methyl ester.

## Biocatalytic Synthesis of Chiral (S)-Ethyl 4-chloro-3-hydroxybutanoate

This protocol is based on the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a ketoreductase enzyme and a cofactor regeneration system.

### Materials and Equipment:

- Ethyl 4-chloro-3-oxobutanoate (substrate)

- Recombinant *E. coli* expressing a ketoreductase
- Glucose (for cofactor regeneration)
- Glucose dehydrogenase (for cofactor regeneration)
- Nicotinamide adenine dinucleotide phosphate (NADP<sup>+</sup>)
- Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.0)
- Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Reaction vessel (e.g., temperature-controlled stirred-tank reactor or shaker flask)
- Centrifuge
- Separatory funnel
- Rotary evaporator

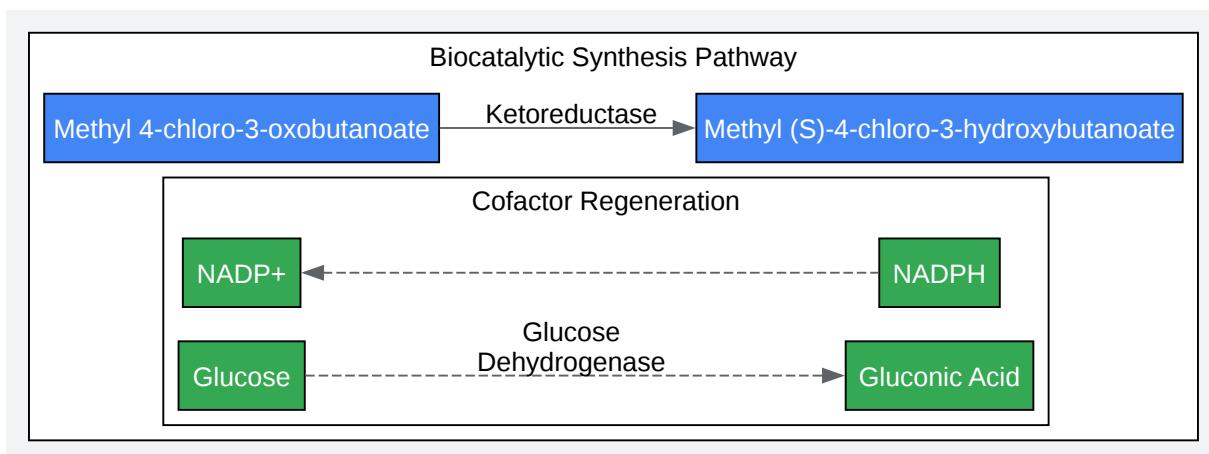
**Procedure:**

- **Reaction Setup:** In a reaction vessel, prepare a biphasic system consisting of an aqueous phosphate buffer and an organic solvent like isooctane or ethyl acetate. This setup can help alleviate substrate and product inhibition.
- **Biocatalyst and Cofactors:** Add the whole-cell biocatalyst (recombinant *E. coli*) to the aqueous phase. Introduce the cofactor (NADP<sup>+</sup>) and the components of the regeneration system (glucose and glucose dehydrogenase).
- **Substrate Addition:** Add the substrate, ethyl 4-chloro-3-oxobutanoate, to the reaction mixture. For high concentrations, this can be done in a fed-batch manner to maintain a low concentration of the substrate at any given time, thus minimizing enzyme inhibition.
- **Reaction Conditions:** Maintain the reaction at a controlled temperature (e.g., 30 °C) and pH (e.g., 7.0) with constant agitation for a period of 6 to 24 hours.

- Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them via gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine substrate conversion and product formation.
- Work-up: Once the reaction is complete (typically >95% conversion), separate the organic and aqueous phases.
- Extraction: Extract the aqueous phase multiple times with ethyl acetate to recover the product.
- Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: If necessary, the crude product can be further purified by column chromatography or distillation.

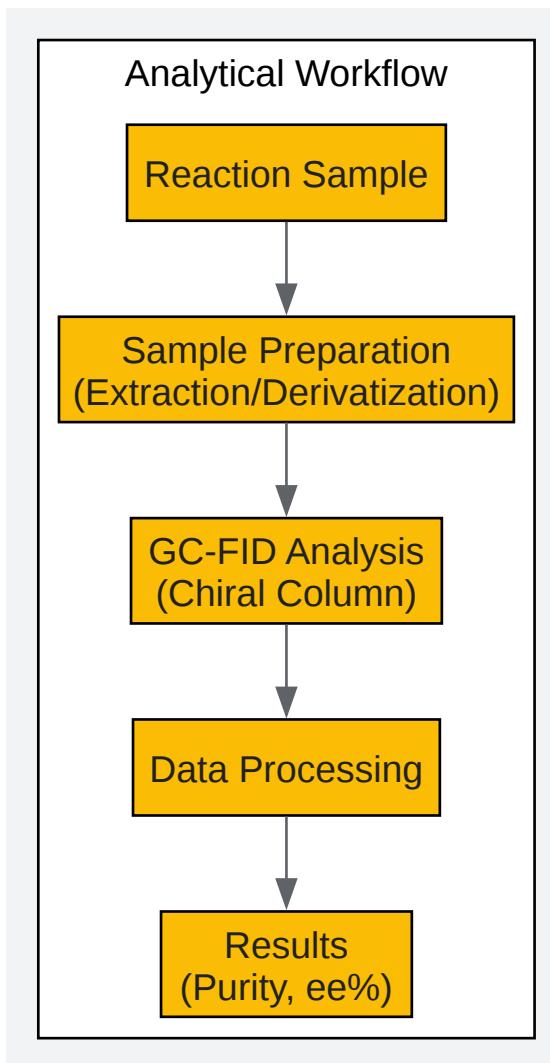
## Synthesis and Analysis Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the biocatalytic synthesis pathway and a typical analytical workflow.



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Biocatalytic reduction of a ketoester to a hydroxyester.



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Typical analytical workflow for product characterization.

## Conclusion

**Methyl 4-chloro-3-hydroxybutanoate** is a valuable chiral intermediate in the pharmaceutical industry. Its synthesis, particularly in enantiomerically pure forms, is efficiently achieved through biocatalytic reduction methods. The protocols and data presented in this guide offer a foundational resource for researchers and professionals engaged in the development and synthesis of complex chiral molecules. Proper analytical techniques, such as chiral gas chromatography, are essential for ensuring the quality and enantiomeric purity of the final product.

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